(2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one
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Overview
Description
(2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one is a complex organic compound with a unique structure that includes a cyclohexanone ring substituted with a methyl group and a triphenylmethoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclohexanone with a suitable alkyl halide in the presence of a strong base to introduce the methyl group. This is followed by the introduction of the triphenylmethoxypropyl group through a nucleophilic substitution reaction. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triphenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
(2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one: shares similarities with other cyclohexanone derivatives and triphenylmethoxy compounds.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: is another compound with a similar structural motif.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
920757-86-4 |
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Molecular Formula |
C29H32O2 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(2S)-2-methyl-2-(3-trityloxypropyl)cyclohexan-1-one |
InChI |
InChI=1S/C29H32O2/c1-28(21-12-11-20-27(28)30)22-13-23-31-29(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26/h2-10,14-19H,11-13,20-23H2,1H3/t28-/m0/s1 |
InChI Key |
YGRWVHHTKJGNGB-NDEPHWFRSA-N |
Isomeric SMILES |
C[C@]1(CCCCC1=O)CCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1(CCCCC1=O)CCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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